
Butyl(3-carboxypropyl)nitrosamine
Vue d'ensemble
Description
Butyl(3-carboxypropyl)nitrosamine is a nitrosamine compound characterized by the presence of butyl and 4-carboxybutyl substituents. It is a principal metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine . This compound is known for its role in carcinogenesis, particularly in the induction of bladder tumors .
Mécanisme D'action
Target of Action
Butyl(3-carboxypropyl)nitrosamine (BCPN) is a nitrosamine that has butyl and 4-carboxybutyl substituents . It is the principal metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN-4) . The primary targets of BCPN are cellular macromolecules, particularly nucleic acid bases .
Mode of Action
The carcinogenic action of BCPN and related compounds is believed to be related to their alkylation of nucleic acid bases and possibly other cellular macromolecules . The alkylating moiety is released during the oxidative metabolism of these compounds .
Biochemical Pathways
BCPN is a metabolite of the bladder carcinogen N-butyl-N-(4-hydroxybutyl)nitrosamine (BHBN-4) . It is suggested that the proximate carcinogenic forms of dialkylnitrosamines are their oxidation products, which retain the alkylnitrosamino moiety, but have acquired a carbonyl function as a result of omega or beta oxidation of an alkyl group .
Pharmacokinetics
It is known that bcpn is excreted in the urine . This urinary excretion is significant as it allows BCPN to come into direct contact with the urothelium, the tissue lining the urinary tract . This direct contact may contribute to its carcinogenic effects on the bladder.
Result of Action
BCPN is a known carcinogen . It has been used in rodents as an experimental tool for the investigation of bladder cancer . The urinary level of BCPN has been reported to be a reliable predictive parameter of bladder cancer .
Action Environment
The action of BCPN can be influenced by various environmental factors. For instance, the carcinogenic effects of BCPN can be affected by the presence of other carcinogens or toxins in the environment. Additionally, the diet and overall health status of the individual can also influence the action, efficacy, and stability of BCPN .
Analyse Biochimique
Biochemical Properties
Butyl(3-carboxypropyl)nitrosamine plays a significant role in biochemical reactions, particularly in the context of carcinogenesis. It interacts with various enzymes and proteins, leading to the formation of DNA adducts that can cause mutations. One of the primary enzymes involved in its metabolism is cytochrome P450, which facilitates the oxidation of this compound, leading to its activation as a carcinogen . The compound also interacts with other biomolecules, such as glutathione, which can modulate its carcinogenic potential by detoxifying reactive intermediates .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can lead to mutations and cancer development. The compound affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. For instance, this compound can activate the p53 pathway, leading to cell cycle arrest and apoptosis in response to DNA damage . Additionally, it can alter gene expression and cellular metabolism, promoting a carcinogenic environment within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to reactive intermediates that can form DNA adducts. These adducts can cause mutations by mispairing during DNA replication. The compound can also inhibit DNA repair enzymes, further increasing the likelihood of mutations . This compound exerts its effects through binding interactions with various biomolecules, including proteins involved in DNA repair and cell cycle regulation . This binding can lead to enzyme inhibition or activation, depending on the specific interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can induce bladder cancer in animal models over extended periods, with the severity of the cancer increasing with prolonged exposure . The compound’s degradation products can also contribute to its carcinogenic potential, highlighting the importance of understanding its temporal effects in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild DNA damage and cellular changes, while higher doses can lead to significant carcinogenic effects . Threshold effects have been observed, where a certain dosage level must be reached for the compound to exert its full carcinogenic potential . Additionally, high doses of this compound can cause toxic or adverse effects, such as severe DNA damage and cell death .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its activation and detoxification. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can form DNA adducts . It also interacts with cofactors such as glutathione, which can detoxify these intermediates and reduce their carcinogenic potential . The metabolic pathways of this compound are crucial for understanding its role in carcinogenesis and developing strategies to mitigate its effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues, such as the bladder, are critical for its carcinogenic effects . Understanding the transport and distribution of this compound is essential for elucidating its role in cancer development and progression .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and exert its carcinogenic effects . Understanding the subcellular localization of this compound is crucial for comprehending its mechanism of action and developing targeted therapeutic strategies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Butyl(3-carboxypropyl)nitrosamine is typically synthesized through the oxidation of N-butyl-N-(4-hydroxybutyl)nitrosamine. The reaction involves the use of oxidizing agents under controlled conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound .
Types of Reactions:
Reduction: The compound can also participate in reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound can occur under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Solvents: Reactions are often carried out in solvents like methanol, ethanol, or water, depending on the desired reaction pathway.
Major Products Formed: The primary product formed from the oxidation of N-butyl-N-(4-hydroxybutyl)nitrosamine is this compound. Other minor products may include various oxidized derivatives .
Applications De Recherche Scientifique
Butyl(3-carboxypropyl)nitrosamine has significant applications in scientific research, particularly in the study of carcinogenesis. It is used extensively in preclinical models to induce bladder cancer in rodents, providing a reliable model for studying the disease and testing potential therapeutic agents . Additionally, this compound is utilized in research exploring the metabolic pathways of nitrosamines and their role in cancer development .
Comparaison Avec Des Composés Similaires
N-butyl-N-(4-hydroxybutyl)nitrosamine: The parent compound from which Butyl(3-carboxypropyl)nitrosamine is derived.
N-nitrosodimethylamine: Another nitrosamine known for its carcinogenic properties.
N-nitrosodiethylamine: Similar in structure and function, also used in carcinogenesis studies.
Uniqueness: this compound is unique due to its specific role in bladder carcinogenesis and its formation as a metabolite of N-butyl-N-(4-hydroxybutyl)nitrosamine. Its ability to form DNA adducts and induce tumors in the bladder sets it apart from other nitrosamines .
Propriétés
IUPAC Name |
4-[butyl(nitroso)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-2-3-6-10(9-13)7-4-5-8(11)12/h2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAQPYUFAOHUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191647 | |
| Record name | Butyl(3-carboxypropyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38252-74-3 | |
| Record name | N-Butyl-N-(3-carboxypropyl)nitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38252-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl(3-carboxypropyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038252743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl(3-carboxypropyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[butyl(nitroso)amino]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]quinoxaline](/img/structure/B1220188.png)

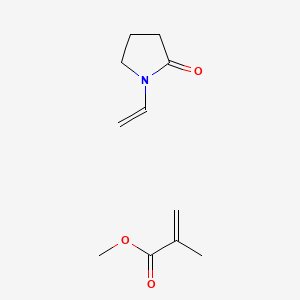
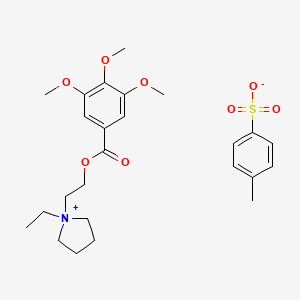
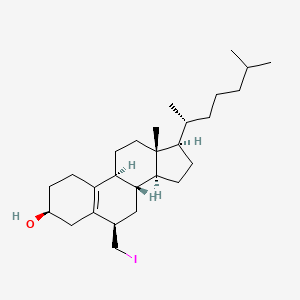
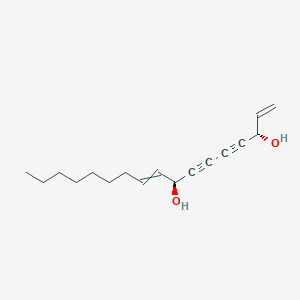
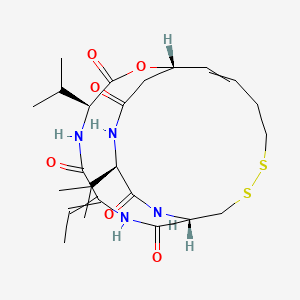
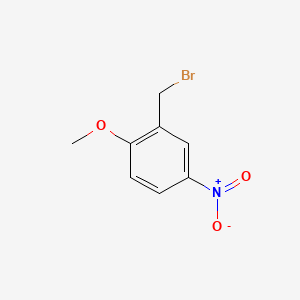
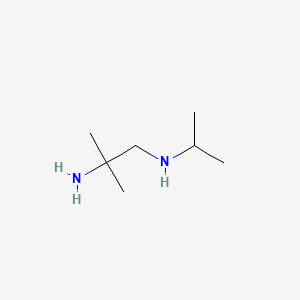


![4-[4-(2,4-dihydroxy-6-pentylbenzoyl)oxy-2-hydroxy-6-propylbenzoyl]oxy-2-hydroxy-6-propylbenzoic acid](/img/structure/B1220207.png)

